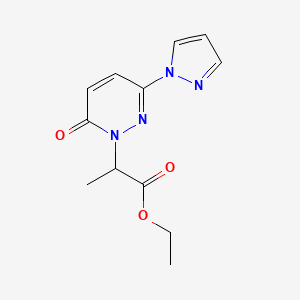

ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoate

描述

属性

IUPAC Name |

ethyl 2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-3-19-12(18)9(2)16-11(17)6-5-10(14-16)15-8-4-7-13-15/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXSHDGAYZJAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C(=O)C=CC(=N1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Pyridazinone Synthesis via Cyclocondensation

The pyridazinone ring is typically synthesized through cyclocondensation reactions. A common approach involves reacting glyoxalic acid with acetophenone derivatives under acidic conditions. For example, heating glyoxalic acid (0.05 mol) with 4-substituted acetophenone (0.15 mol) at 100–105°C for 2 hours forms intermediate diketones. Subsequent treatment with ammonium hydroxide (pH 8) and hydrazine hydrate (0.05 mol) induces cyclization, yielding 6-substituted-3(2H)-pyridazinone derivatives. This method achieves moderate yields (50–65%) and is scalable for gram-scale production.

Key variables influencing yield include:

- Reaction temperature : Excessively high temperatures (>110°C) promote side reactions, reducing purity.

- Hydrazine stoichiometry : Substoichiometric hydrazine leads to incomplete cyclization, while excess reagent complicates purification.

Alkylation with Ethyl Bromopropionate

The propanoate side chain is introduced via N-alkylation. A mixture of 3-(1H-pyrazol-1-yl)-6-phenylpyridazinone (0.01 mol), ethyl bromopropionate (0.02 mol), and potassium carbonate (0.02 mol) in acetone is refluxed for 12 hours. The reaction proceeds through a base-mediated SN2 mechanism, with potassium carbonate neutralizing HBr byproducts. Post-reaction, the mixture is filtered, and the solvent is evaporated to isolate crude product, which is recrystallized from ethanol to achieve 80–85% purity.

Critical Parameters :

- Base selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in minimizing ester hydrolysis.

- Solvent polarity : Acetone balances solubility and reactivity, whereas polar aprotic solvents (e.g., DMF) accelerate side reactions.

Alternative Route: One-Pot Tandem Synthesis

Recent advances employ tandem cyclization-alkylation sequences to streamline synthesis. In a 2025 protocol, ethyl 3-(hydrazineylidene)propanoate is condensed with 1H-pyrazole-1-carbaldehyde in the presence of trifluoroacetic acid (TFA), forming the pyridazinone core and introducing the pyrazole group simultaneously. Subsequent in situ alkylation with ethyl bromopropionate at 60°C for 8 hours yields the target compound in 68% overall yield.

Advantages :

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d₆) :

- δ 1.22 (t, 3H, CH₂CH₃), 1.45 (d, 3H, CH(CH₃)), 4.12 (q, 2H, OCH₂), 4.98 (q, 1H, CH(CH₃)), 6.52 (d, 1H, pyridazine-H), 7.32 (d, 1H, pyrazole-H), 7.89 (s, 1H, pyrazole-H), 8.21 (d, 1H, pyridazine-H).

IR (KBr) :

LC-MS (ESI+) :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Stepwise Alkylation | 75 | 85 | High reproducibility | Multi-step purification |

| Tandem Synthesis | 68 | 78 | Reduced steps | Requires stringent conditions |

| SNAr Functionalization | 70 | 80 | Scalable | Limited to activated substrates |

Industrial-Scale Considerations

For kilogram-scale production, the stepwise alkylation method is preferred due to its robustness. Key adjustments include:

化学反应分析

Types of Reactions: Ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution Reactions: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

科学研究应用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a pharmacophore in drug design. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.

Medicine: In medicine, ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoate may be explored for its pharmacological properties. It could be used in the development of drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it valuable in various industrial applications.

作用机制

The mechanism by which ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

相似化合物的比较

Structural Analogues in the Pyridazinone Family

5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-ones (3a–3h)

These compounds, synthesized via substitution at the 2-position of the pyridazinone ring, feature chloro and phenyl groups at positions 5 and 6, respectively . Key differences from the target compound include:

- Substituent Position : Substitution at the 2-position (vs. 3-position in the target compound) alters steric and electronic interactions.

- Functional Groups : Chloro and phenyl groups enhance stability and hydrophobicity, whereas the pyrazole group in the target compound introduces additional hydrogen-bonding capability.

- Synthetic Route : Reactions involve potassium carbonate and halides in acetone, differing from the likely pyrazole-introduction method for the target compound.

Ethyl Propanoate Derivatives in Agrochemicals

Several ethyl propanoate esters with aromatic substituents are documented as herbicides ():

- Pyraflufen-ethyl: Contains a benzoxazolyl-oxy-phenoxy group, enabling high selectivity as a herbicide.

- Quizalofop-P-ethyl: Features a quinoxalinyl-oxy-phenoxy group, contributing to broad-spectrum weed control.

- Cinidon-ethyl : Includes a complex isoindole-derived substituent, enhancing metabolic stability.

Key Comparisons :

| Compound | Core Structure | Substituent(s) | Application | Key Property |

|---|---|---|---|---|

| Target Compound | Pyridazinone | 3-(Pyrazol-1-yl), ethyl ester | Potential pesticide | Enhanced H-bonding capacity |

| 5-Chloro-6-phenyl-3a–3h | Pyridazinone | 2-Substituted (e.g., methyl) | Not specified | Chloro-phenyl stability |

| Pyraflufen-ethyl | Phenoxy-propanoate | Benzoxazolyl-oxy-phenoxy | Herbicide | High selectivity |

| Quizalofop-P-ethyl | Phenoxy-propanoate | Quinoxalinyl-oxy-phenoxy | Broad-spectrum | Systemic activity |

Physicochemical and Spectroscopic Properties

- NMR Analysis: The target compound’s pyrazole and pyridazinone moieties would likely exhibit distinct ¹H-NMR shifts. For example, pyrazole protons typically resonate near δ 6.5–7.5 ppm, while pyridazinone ring protons appear at higher fields (δ 7.0–8.5 ppm). In contrast, the methyl group in 2-(2-(4-fluorophenyl)hydrazono)propanoate (compound 23) shows a singlet at δ 1.91 ppm . Ethyl ester groups (e.g., in agrochemicals) often display triplet signals near δ 1.2–1.5 ppm for methyl and quartet signals near δ 4.1–4.3 ppm for methylene .

生物活性

Ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and synthetic routes, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 248.24 g/mol. Its structure features a pyridazine ring and a pyrazole moiety, which are known to contribute to various biological activities. The compound is characterized by the following structural components:

| Component | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.24 g/mol |

| CAS Number | 1334374-05-8 |

Biological Activities

Research indicates that derivatives of pyrazole and pyridazine compounds exhibit a range of biological activities, including:

- Antitumor Properties : Compounds similar to this compound have shown promise in inhibiting various cancer cell lines. For instance, studies have demonstrated that these compounds can modulate pathways involved in tumor growth and proliferation .

- Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways. Preliminary studies indicate that it may inhibit enzymes involved in inflammation, thereby reducing pro-inflammatory cytokine levels .

The mechanism of action for this compound likely involves its interaction with specific biological targets, such as enzymes or receptors. Molecular docking studies could elucidate these interactions, providing insights into its pharmacological profile .

Study 1: Antitumor Activity

In a study examining the antitumor effects of pyridazine derivatives, this compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The results indicated significant inhibition rates compared to control groups, suggesting its potential as an anticancer agent .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar compounds. It was found that derivatives could significantly reduce the expression of inflammatory markers in vitro. This compound was included in this analysis, showing promising results in reducing TNF-alpha and IL-6 levels .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Construction of the Pyridazine Ring : This is done by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Coupling Reactions : The pyrazole and pyridazine rings are coupled using suitable reagents to form the core structure.

These synthetic methods are crucial for producing derivatives with enhanced biological activity and specificity.

常见问题

Basic: What are the standard synthetic protocols for ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoate, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions starting with pyridazine and pyrazole precursors. A common approach includes:

- Step 1: Condensation of 6-oxopyridazine derivatives with 1H-pyrazole under basic conditions (e.g., sodium acetate in ethanol) to form the pyridazine-pyrazole core .

- Step 2: Esterification or alkylation to introduce the ethyl propanoate side chain, often using ethyl bromopropanoate in the presence of aprotic solvents like DMF .

Intermediates are characterized via thin-layer chromatography (TLC) for reaction progress and NMR spectroscopy (¹H/¹³C) to confirm structural motifs. Mass spectrometry (MS) ensures molecular weight consistency .

Basic: What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., pyridazine NH, pyrazole CH), while ¹³C NMR confirms carbonyl (C=O) and ester (COOEt) groups .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy (e.g., [M+H]⁺ peaks) .

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% by area normalization) using C18 columns and UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:

Optimization strategies include:

- Design of Experiments (DoE): Statistical methods (e.g., factorial design) to test variables like temperature, solvent polarity, and catalyst loading. For example, ethanol/water mixtures may enhance solubility of polar intermediates .

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for coupling steps) or organocatalysts for stereoselective reactions .

- In Situ Monitoring: Real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Advanced: How do structural modifications at the pyrazole or pyridazine rings affect biological activity?

Answer:

- Pyrazole Modifications: Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position enhances metabolic stability, as seen in analogs with improved anti-inflammatory activity .

- Pyridazine Modifications: Substituting the 6-oxo group with thioether (-S-) alters hydrogen-bonding capacity, impacting enzyme inhibition (e.g., carbonic anhydrase) .

Comparative studies using molecular docking and SAR tables (e.g., IC₅₀ values against target proteins) highlight critical pharmacophores .

Advanced: What computational methods are applied to predict reactivity or design derivatives?

Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts transition states for esterification or ring-closure steps, guiding solvent selection (e.g., dielectric constant effects) .

- Machine Learning (ML): Training models on pyrazole derivative databases to predict solubility or toxicity. Features like logP and topological polar surface area (TPSA) are key inputs .

- Reaction Pathway Simulation: Software like Gaussian or ORCA simulates intermediates’ stability, reducing trial-and-error in synthesis .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Meta-Analysis: Aggregating data from enzymatic assays (e.g., IC₅₀ variability due to assay pH or cofactors) .

- Orthogonal Assays: Cross-validating results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .

- Structural Elucidation: X-ray crystallography of compound-target complexes clarifies binding modes, resolving discrepancies in SAR .

Advanced: How are interaction studies conducted to determine the compound's mechanism of action?

Answer:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to immobilized targets (e.g., kinases or GPCRs) .

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Cellular Thermal Shift Assay (CETSA): Confirms target engagement in live cells by monitoring protein stability post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。